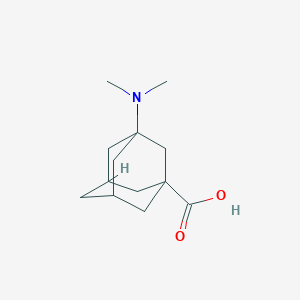![molecular formula C11H18ClNO B4935478 [2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)
[2-(3-propoxyphenyl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-propoxyphenyl)ethyl]amine hydrochloride, commonly known as Propoxyphene, is a synthetic opioid pain reliever. It was first introduced in the 1950s as an alternative to other opioids such as morphine and codeine. Propoxyphene is used to treat mild to moderate pain and is often combined with other pain relievers such as acetaminophen.
Mechanism of Action
Propoxyphene acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
Propoxyphene has various biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to respiratory failure in high doses. It can also cause drowsiness, dizziness, and nausea. Propoxyphene can also cause constipation and urinary retention.
Advantages and Limitations for Lab Experiments
Propoxyphene has advantages and limitations for lab experiments. It has been used in various studies as a pain reliever and for its effects on the central nervous system. However, it has limitations in terms of its potential for abuse and addiction, as well as its potential for respiratory depression.
Future Directions
There are several future directions for Propoxyphene research. One area of research could focus on the development of new pain relievers that do not have the potential for abuse and addiction. Another area of research could focus on the potential use of Propoxyphene in the treatment of neuropathic pain. Additionally, research could focus on the potential use of Propoxyphene in the treatment of other medical conditions, such as depression and anxiety.
Conclusion:
In conclusion, Propoxyphene is a synthetic opioid pain reliever that has been used in various scientific research studies. It has advantages and limitations for lab experiments and has various biochemical and physiological effects on the body. There are several future directions for Propoxyphene research, including the development of new pain relievers and the potential use of Propoxyphene in the treatment of other medical conditions.
Synthesis Methods
Propoxyphene is synthesized by the reaction of 1-bromo-3-propoxybenzene with ethylene diamine followed by reduction with lithium aluminum hydride. The resulting product is then reacted with hydrochloric acid to form [2-(3-propoxyphenyl)ethyl]amine hydrochloride.
Scientific Research Applications
Propoxyphene has been used in various scientific research studies. It has been studied for its analgesic properties and its potential use in the treatment of neuropathic pain. Propoxyphene has also been studied for its effects on the central nervous system and its potential for abuse and addiction.
properties
IUPAC Name |
2-(3-propoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-8-13-11-5-3-4-10(9-11)6-7-12;/h3-5,9H,2,6-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSWNPSLZVIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648548 |
Source


|
| Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Propoxyphenyl)ethyl]amine hydrochloride | |
CAS RN |
103686-13-1 |
Source


|
| Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)
![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)



![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4935472.png)
